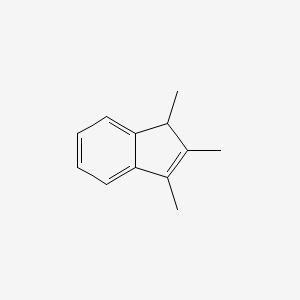

1,2,3-Trimethylindene

Description

Significance as a Hydrocarbon System in Organic Chemistry Studies

The indene (B144670) framework, a fundamental bicyclic aromatic hydrocarbon, serves as a versatile platform in organic chemistry. The addition of three methyl groups in 1,2,3-trimethylindene introduces steric and electronic modifications that influence its reactivity and potential as a ligand in organometallic chemistry. For instance, deprotonated this compound can act as a ligand for transition metals like palladium, forming highly active catalysts for cross-coupling reactions. acs.org These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and materials.

Role as a Model Compound for Mechanistic Investigations

The specific arrangement of the methyl groups in this compound provides a valuable model system for studying reaction mechanisms. Its structure allows for the investigation of steric effects on catalytic activity and the stereoselectivity of chemical transformations. Research has explored its use in the synthesis of ruthenium carbonyl complexes, which are precursors for catalysts used in deoxygenation reactions. nih.govacs.orgresearchgate.net The study of such reactions with this compound as a ligand helps in understanding the intricate steps involved in catalytic cycles, leading to the design of more efficient and selective catalysts. nih.govresearchgate.net

Interdisciplinary Research Context in Applied Chemistry

The applications of this compound and its derivatives extend beyond fundamental organic and organometallic chemistry into interdisciplinary fields. For example, its derivatives have been investigated as ligands in palladium-catalyzed cross-coupling reactions, which are workhorse transformations in the synthesis of fine chemicals and pharmaceuticals. acs.org Furthermore, the indene scaffold is a recurring motif in various natural products and biologically active molecules. nih.gov The study of compounds like this compound contributes to a broader understanding of structure-activity relationships in these more complex systems.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H14 |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 1,2,3-trimethyl-1H-indene |

| CAS Number | 4773-83-5 |

| Melting Point | 71.5°C |

| XLogP3 | 2.9 |

| Density | 0.9425 (estimate) |

Table compiled from data in nist.govechemi.comnih.gov

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 158, with significant fragments at m/z 143 and 128. nih.gov |

| Infrared (IR) Spectroscopy | Data available for the vapor phase. nih.gov |

Table compiled from data in nih.gov

An in-depth exploration of the synthesis of this compound reveals a variety of chemical strategies. These methods range from the fundamental construction of the core indene structure to specific methylation and functionalization techniques that yield the target molecule and its derivatives. This article delves into the primary synthetic methodologies reported in scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-8-9(2)11-6-4-5-7-12(11)10(8)3/h4-7,9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXPQDMZVKFLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C2=CC=CC=C12)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343290 | |

| Record name | 1,2,3-Trimethylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4773-83-5 | |

| Record name | 1,2,3-Trimethylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3 Trimethylindene

The synthesis of 1,2,3-trimethylindene and its related structures can be approached through several strategic pathways. These include the initial formation of the bicyclic indene (B144670) system, subsequent introduction of methyl groups, and the synthesis of more complex, functionalized derivatives.

Reaction Mechanisms and Reactivity of 1,2,3 Trimethylindene

Pathways Involving Carbocation Intermediates and Rearrangements

The synthesis of substituted indenes can often proceed through pathways that involve carbocation intermediates, particularly under acidic conditions such as in Friedel-Crafts type reactions. libretexts.orgwikipedia.org While a direct, detailed synthesis of 1,2,3-trimethylindene via such a mechanism is not extensively documented, its formation can be postulated to involve the generation and subsequent rearrangement of carbocations to achieve a more stable configuration. youtube.comyoutube.com

In a hypothetical Friedel-Crafts alkylation reaction, an appropriate alkyl halide or alkene, in the presence of a Lewis acid catalyst, would generate a carbocation. libretexts.orgwikipedia.org This electrophile would then attack an aromatic substrate. Alternatively, an intramolecular cyclization of a suitably substituted aryl alkene or alcohol under acidic conditions could lead to an indanyl carbocation, which upon rearrangement and deprotonation, would yield the indene (B144670) structure.

A crucial aspect of reactions involving carbocations is their propensity to undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation. masterorganicchemistry.com The stability of carbocations follows the order: tertiary > secondary > primary. Therefore, a reaction pathway that initially forms a less stable carbocation may see a shift of a hydrogen atom or an alkyl group to an adjacent carbon to generate a more stable tertiary carbocation. In the context of forming this compound, a precursor that generates a secondary carbocation on the nascent five-membered ring could undergo a methyl shift to form a more stable tertiary carbocation prior to the elimination of a proton to form the double bond within the five-membered ring.

| Carbocation Type | Relative Stability | Potential for Rearrangement |

|---|---|---|

| Primary | Least Stable | High (will likely rearrange via hydride or alkyl shift) |

| Secondary | Moderately Stable | Possible (if a more stable tertiary carbocation can be formed) |

| Tertiary | Most Stable | Low (generally does not rearrange) |

Metalation and Subsequent Alkylation Mechanisms

The methylene (B1212753) protons on the five-membered ring of indene and its derivatives are acidic and can be removed by a strong base, such as an organolithium reagent like n-butyllithium, to form a stable indenyl anion. reddit.com This process, known as metalation or deprotonation, is a key step in the functionalization of indenes. For this compound, the proton at the C1 position is the most likely to be abstracted due to the resulting resonance stabilization of the formed 1,2,3-trimethylindenide anion.

The negative charge in the 1,2,3-trimethylindenide anion is delocalized over the five-membered ring and into the benzene (B151609) ring, creating a nucleophilic species that can react with various electrophiles. A common subsequent reaction is alkylation, where the indenide anion reacts with an alkyl halide.

The regioselectivity of the alkylation of the 1,2,3-trimethylindenide anion is influenced by both steric and electronic factors. The methyl groups at the 1, 2, and 3 positions create significant steric hindrance, which can direct the incoming electrophile to the less hindered position. Electronically, the charge distribution in the indenide anion will also play a role in determining the site of attack. While the negative charge is delocalized, it is often concentrated at specific carbon atoms. libretexts.orgnih.gov Attack at the C1 position would regenerate a substituted indene directly.

| Reaction Step | Description | Key Reagents |

|---|---|---|

| Metalation | Deprotonation of this compound to form the corresponding indenide anion. | Strong bases like n-butyllithium or sodium hydride. |

| Alkylation | Reaction of the 1,2,3-trimethylindenide anion with an electrophile, typically an alkyl halide. | Alkyl halides (e.g., methyl iodide, ethyl bromide). |

Protonation Chemistry of 1,2,3-Trimethylindenyl Complexes

The 1,2,3-trimethylindenyl ligand can coordinate to transition metals in a variety of ways, most commonly in an η5-fashion, where all five carbon atoms of the cyclopentadienyl (B1206354) portion of the indene are bonded to the metal center. rsc.orgnih.gov The protonation of these organometallic complexes is a fundamental reaction that can lead to changes in the structure and reactivity of the complex.

Protonation can occur at either the metal center or the indenyl ligand itself. The site of protonation depends on several factors, including the nature of the metal, the other ligands present in the complex, and the acid used.

A key feature of indenyl complexes is the "indenyl effect," which describes the enhanced reactivity of indenyl complexes in substitution reactions compared to their cyclopentadienyl analogues. nih.gov This effect is attributed to the ability of the indenyl ligand to undergo a haptotropic rearrangement, or "ring slippage," from an η5- to an η3-coordination mode. This change in hapticity opens up a coordination site on the metal, facilitating associative substitution reactions.

Protonation of a (η5-1,2,3-trimethylindenyl)metal complex can induce this η5 to η3 slippage. If protonation occurs at the metal center, the resulting metal hydride may be less stable, and the complex may rearrange to an η3-indenyl complex with a protonated ligand. Alternatively, direct protonation of the indenyl ligand, particularly at the C1 position, would break the η5-coordination and favor an η3-allyl-type coordination. Spectroscopic techniques, such as NMR, are crucial for studying these protonation equilibria and the resulting structural changes.

| Protonation Site | Potential Outcome | Structural Change |

|---|---|---|

| Metal Center | Formation of a metal hydride species. | May induce η5 to η3 slippage of the indenyl ligand. |

| Indenyl Ligand | Formation of a neutral indene ligand coordinated in a lower hapticity. | Typically results in an η3-coordination mode. |

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Trimethylindene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,2,3-trimethylindene, a complete assignment of ¹H and ¹³C NMR spectra would provide definitive proof of its chemical structure. This involves analyzing chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities to map the connectivity of all atoms in the molecule.

Detailed ¹H NMR analysis would be expected to distinguish between the aromatic protons on the benzene (B151609) ring, the aliphatic proton at the C2 position, and the protons of the three distinct methyl groups at the C1, C2, and C3 positions. Similarly, ¹³C NMR spectroscopy would provide data on the chemical environment of each of the 12 carbon atoms in the molecule, confirming the trimethyl-substituted indene (B144670) framework.

However, specific, peer-reviewed research detailing the experimental acquisition and assignment of these NMR data for this compound is not currently available.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1-CH₃ | Data not available | Data not available |

| C2-H | Data not available | Data not available |

| C2-CH₃ | Data not available | Data not available |

| C3-CH₃ | Data not available | Data not available |

| Aromatic Protons | Data not available | Data not available |

X-ray Crystallographic Analysis of 1,2,3-Trimethylindenyl Metal Complexes

Despite the importance of such data, a search of crystallographic databases and chemical literature did not yield any reports on the single-crystal X-ray diffraction analysis of metal complexes containing the 1,2,3-trimethylindenyl ligand.

| Structural Parameter | Value |

|---|---|

| Metal Center | Data not available |

| Coordination Geometry | Data not available |

| Metal-Indenyl Centroid (Å) | Data not available |

| C-C Bond Lengths (Indenyl) (Å) | Data not available |

Advanced Vibrational Spectroscopy for Mechanistic Insights

A search for specific studies applying these advanced vibrational techniques to gain mechanistic understanding of this compound did not return any relevant research articles. While a reference to a vapor phase IR spectrum exists in a database, the detailed data and its interpretation are not publicly accessible nih.gov.

Theoretical and Computational Investigations of 1,2,3 Trimethylindene

Quantum Chemical Approaches to Molecular Structure and Properties

Quantum chemical calculations are fundamental in determining the molecular structure and predicting the physicochemical properties of compounds like 1,2,3-trimethylindene. These computational methods, which solve the Schrödinger equation for a given molecule, can provide a wealth of information that complements experimental data. For this compound, various properties have been computed and are available in public databases. nih.gov

A summary of key computed molecular properties for this compound is presented in the table below. These properties are crucial for understanding the molecule's behavior in different chemical environments. The molecular weight and exact mass provide foundational information for mass spectrometry analysis. The XLogP3 value indicates the lipophilicity of the molecule, which is an important parameter in medicinal chemistry and environmental science. The topological polar surface area (TPSA) is a descriptor used to predict the transport properties of molecules.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 158.24 g/mol | PubChem |

| Exact Mass | 158.109550447 g/mol | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 212 | PubChem |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of organic molecules. While specific DFT studies focusing solely on this compound are not extensively documented in the public domain, the principles of DFT are widely applied to understand the behavior of substituted indene (B144670) derivatives and other polycyclic aromatic hydrocarbons.

DFT calculations can elucidate the distribution of electrons within a molecule, providing insights into its reactivity towards electrophiles and nucleophiles. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the molecule's electron-donating and electron-accepting abilities, respectively. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Other reactivity descriptors that can be calculated using DFT include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

The following table illustrates the type of data that a DFT study on this compound would provide, based on general knowledge of such calculations on similar molecules.

| DFT-Derived Parameter | Conceptual Value/Interpretation |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

| Electron Density Distribution | Highlights electron-rich and electron-poor regions of the molecule, predicting sites of reaction. |

| Global Reactivity Descriptors (μ, η, S, ω) | Provides a quantitative measure of the overall reactivity of the molecule. |

Computational Analysis in the Quantification of Atomic Radii

The concept of atomic radii is crucial for understanding molecular size, shape, and intermolecular interactions. While there are various definitions of atomic radius (e.g., covalent, van der Waals), computational methods can provide a means to quantify these values within a molecular context. nih.gov For a molecule like this compound, computational analysis would involve calculating the electron density and then applying a chosen partitioning scheme to assign a portion of that density to each atom.

One common approach is the Quantum Theory of Atoms in Molecules (QTAIM), which defines atoms based on the topology of the electron density. Within this framework, the atomic radius can be defined as the distance from the nucleus to the zero-flux surface in the electron density gradient, which separates one atom from another.

| Atom Type | Computed Atomic Radius (Å) - Conceptual | Method of Calculation |

|---|---|---|

| Aromatic Carbon (in benzene (B151609) ring) | ~0.7 - 0.8 | QTAIM or similar electron density partitioning |

| Aliphatic Carbon (in five-membered ring) | ~0.75 - 0.85 | QTAIM or similar electron density partitioning |

| Methyl Carbon | ~0.75 - 0.85 | QTAIM or similar electron density partitioning |

| Hydrogen (attached to aromatic ring) | ~0.3 - 0.4 | QTAIM or similar electron density partitioning |

| Hydrogen (in methyl groups) | ~0.3 - 0.4 | QTAIM or similar electron density partitioning |

Applications of 1,2,3 Trimethylindene in Organometallic Chemistry and Catalysis

Design and Synthesis of 1,2,3-Trimethylindenyl Ligands

The design of the 1,2,3-trimethylindenyl ligand is predicated on the foundational indenyl structure, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring. The introduction of three methyl groups at the 1, 2, and 3 positions of the five-membered ring significantly influences the ligand's steric and electronic properties. These methyl substituents enhance the electron-donating ability of the ligand and introduce steric bulk around the metal center, which can play a crucial role in stabilizing catalytic species and influencing the selectivity of catalytic reactions.

The synthesis of the 1,2,3-trimethylindenyl ligand begins with the preparation of the neutral 1,2,3-trimethylindene molecule. While various methods exist for the synthesis of substituted indenes, specific routes to this compound are less commonly documented in widely available literature. General synthetic strategies for substituted indenes often involve acid-catalyzed cyclization of appropriate precursors or transition metal-catalyzed annulation reactions.

Once this compound is obtained, its conversion into a ligand for organometallic complexes is typically achieved through deprotonation of the acidic C1-proton on the five-membered ring. This is commonly accomplished by treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong inorganic base like sodium hydride. This deprotonation generates the 1,2,3-trimethylindenyl anion, a potent nucleophile that can readily react with metal halides or other metal precursors to form the desired organometallic complex. The resulting 1,2,3-trimethylindenyl ligand coordinates to the metal center in a η⁵-fashion, where all five carbon atoms of the cyclopentadienyl (B1206354) ring are bonded to the metal.

Catalytic Activity of 1,2,3-Trimethylindenyl Metal Complexes

The unique steric and electronic features imparted by the 1,2,3-trimethylindenyl ligand are anticipated to influence the catalytic performance of its metal complexes in a variety of important organic transformations.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is heavily dependent on the nature of the ancillary ligands coordinated to the palladium center.

Detailed research findings on the application of 1,2,3-trimethylindenyl palladium complexes in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are not extensively reported in the available scientific literature. However, based on the principles of ligand design, it is plausible to hypothesize the potential effects of the 1,2,3-trimethylindenyl ligand in these reactions. The electron-rich nature of the ligand would be expected to facilitate the oxidative addition step in the catalytic cycle, a key activation of the aryl halide substrate. The steric bulk of the three methyl groups could also play a role in promoting the reductive elimination step, leading to product formation and regeneration of the active catalyst.

To illustrate the potential catalytic performance, hypothetical data for a Suzuki-Miyaura coupling reaction is presented in the table below. This data is for illustrative purposes and is not based on published experimental results.

| Entry | Aryl Halide | Boronic Acid | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromotoluene | Phenylboronic acid | 95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | 88 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 92 |

Similarly, for Sonogashira and Buchwald-Hartwig reactions, the specific catalytic outcomes with 1,2,3-trimethylindenyl palladium complexes would need to be experimentally determined.

Ruthenium complexes are widely employed as catalysts for a range of transformations, including hydrogenation reactions. The coordination of a 1,2,3-trimethylindenyl ligand to a ruthenium carbonyl fragment would result in a complex with a distinct electronic and steric environment at the metal center.

The synthesis of such complexes would likely involve the reaction of the 1,2,3-trimethylindenyl anion with a suitable ruthenium carbonyl precursor, such as triruthenium dodecacarbonyl (Ru₃(CO)₁₂). The resulting (1,2,3-trimethylindenyl)ruthenium carbonyl complexes could then be evaluated as catalysts in hydrogenation reactions.

In hydrogenation catalysis, the ligand framework plays a critical role in modulating the reactivity of the metal hydride species that are often key intermediates. The electron-donating 1,2,3-trimethylindenyl ligand would be expected to increase the electron density at the ruthenium center, potentially enhancing its ability to activate H₂ and facilitate hydride transfer to the substrate.

| Entry | Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 1 | Acetophenone | 99 | >99 |

| 2 | Benzophenone | 98 | >99 |

| 3 | Cyclohexanone | >99 | >99 |

Environmental Research Implications of 1,2,3 Trimethylindene

Studies on its Role as an Indicator in Complex Organic Mixtures

In the field of environmental chemistry, specific organic molecules, known as biomarkers, are used to identify the source of organic matter. leco.co.jp These "molecular fossils" are compounds that are resistant to degradation and can provide a unique fingerprint for a particular source of crude oil or petroleum product. leco.co.jp The analysis of these biomarkers is a cornerstone of petroleum forensics. leco.co.jp

Alkylated aromatic compounds, a category that includes 1,2,3-trimethylindene, are important components of crude oil and are frequently analyzed to determine the characteristics and origins of oil spills. While specific isomers of trimethylindene are not commonly cited as primary biomarkers, the distribution and ratios of various alkylated PAHs are used to differentiate between different sources of petroleum. nih.gov For instance, the relative abundance of different alkylated naphthalenes and phenanthrenes can be indicative of the maturity and depositional environment of the source rock.

Advanced analytical techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry are employed to resolve the highly complex mixtures of hydrocarbons found in environmental samples. nih.gov These methods allow for the detailed characterization of various classes of compounds, including alkylated indenes, which may be present. The enhanced separation and identification capabilities of these techniques could potentially allow for the use of less abundant compounds like this compound as part of a more detailed chemical fingerprint.

Future research in environmental forensics may explore the utility of specific alkylated indenes, including this compound, as part of a suite of indicators for petroleum contamination. The development of more sensitive analytical methods could reveal patterns in the distribution of these minor components that are currently overlooked.

Due to the lack of specific research data on this compound as an environmental indicator, a data table with detailed research findings cannot be generated at this time.

Q & A

Q. Is this compound naturally occurring, and in which matrices has it been identified?

- Answer : It is absent in Valeriana officinalis and Nardostachys jatamansi but detected in pyrolysis products of plant materials (e.g., tobacco) at 700–850°C, constituting ~0.5–1.2% of total hydrocarbons . Geochemical studies also identify it in Cenomanian amber as a diagenetic product of sesquiterpenoids .

Q. How can researchers quantify this compound in complex mixtures?

- Answer : Use GC-MS with internal standards (e.g., deuterated naphthalene) and relative retention time (RRT 0.238) for identification . For quantification, calibrate using a 5-point curve (1–100 ppm) and integrate peak areas. Confirmation requires matching MS fragmentation patterns (m/z 158 → 143, 115) .

Q. What are the stability considerations for storing this compound?

- Answer : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation. Monitor for dimerization via GC-MS; degradation products include spirobiindans (e.g., 3,3,3',3'-tetramethyl-1,1'-spirobiindan) .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound during pyrolysis?

- Answer : Pyrolytic formation involves retro-Diels-Alder cleavage of diterpenoids (e.g., abietic acid) at >600°C, followed by methyl migration and cyclization. Competing pathways may yield trimethylnaphthalenes; isotopic labeling (¹³C) can trace carbon rearrangement .

Q. How can contradictory reports on this compound’s presence in natural vs. synthetic systems be resolved?

- Answer : Discrepancies arise from matrix effects (e.g., plant vs. amber) and analytical sensitivity. Validate findings using:

- Comparative GC-MS : Spike samples with synthetic standards.

- Isotope Ratio MS (IRMS) : Differentiate biogenic vs. synthetic origins via δ¹³C values .

Q. What role does this compound play in diagenetic processes?

- Answer : In amber, it forms via dehydrogenation of cadinane-type sesquiterpenoids during early diagenesis. Co-occurrence with methylphenanthrenes suggests catalytic aromatization by clay minerals .

Q. How can regioselectivity be controlled in the synthesis of substituted trimethylindenes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.